A Technical Guide to the Physicochemical Properties of Nε-Benzyloxycarbonyl-L-lysinol (H-Lys(Z)-OL)
A Technical Guide to the Physicochemical Properties of Nε-Benzyloxycarbonyl-L-lysinol (H-Lys(Z)-OL)
Introduction: The Significance of N-Protected Amino Alcohols in Modern Synthesis
In the landscape of synthetic organic chemistry and drug development, chiral amino alcohols serve as indispensable building blocks.[1][2] Their utility spans from being precursors in the synthesis of peptidomimetics and pharmaceuticals to acting as chiral ligands in asymmetric catalysis. Nε-Benzyloxycarbonyl-L-lysinol, systematically named (S)-2-amino-6-(((benzyloxy)carbonyl)amino)hexan-1-ol and commonly abbreviated as H-Lys(Z)-OL, is a derivative of the amino acid L-lysine. Unlike its carboxylic acid counterpart, H-Lys(Z)-OH, H-Lys(Z)-OL possesses a primary alcohol functionality, which imparts distinct reactivity and physicochemical characteristics. This guide provides an in-depth exploration of the physicochemical properties of H-Lys(Z)-OL, grounded in established chemical principles and synthetic methodologies, to support its application in research and development. Due to its nature as a synthetic intermediate, direct experimental data for H-Lys(Z)-OL is not widely published; therefore, this guide will also detail its synthesis from the readily available H-Lys(Z)-OH and provide estimated properties based on analogous compounds and theoretical considerations.
Molecular Identity and Structure
The foundational step in understanding the physicochemical properties of H-Lys(Z)-OL is to establish its precise molecular structure. This compound is derived from L-lysine, retaining the S-configuration at the alpha-carbon. The epsilon-amino group of the lysine side chain is protected by a benzyloxycarbonyl (Z or Cbz) group, a common protecting group in peptide synthesis, while the alpha-carboxyl group is reduced to a primary alcohol.
Caption: Chemical structure of H-Lys(Z)-OL.
Synthesis of H-Lys(Z)-OL: From Carboxylic Acid to Alcohol
The most direct and widely practiced method for the synthesis of amino alcohols is the reduction of the corresponding amino acid or its ester.[1] For H-Lys(Z)-OL, the precursor is the commercially available H-Lys(Z)-OH. Several robust reduction methods are documented for N-protected amino acids. A common and effective approach involves the use of sodium borohydride (NaBH₄) in the presence of an activating agent for the carboxylic acid, such as ethyl chloroformate, to form a mixed anhydride that is subsequently reduced.[3] Another powerful reducing agent capable of this transformation is lithium aluminum hydride (LiAlH₄).[4][5]
A well-established and reliable one-pot procedure for the synthesis of N-protected amino alcohols from their corresponding acids involves activation with 1,1'-carbonyldiimidazole (CDI) followed by reduction with sodium borohydride.[6] This method is advantageous due to its mild conditions, short reaction times, and high yields with retention of stereochemical integrity.
Experimental Protocol: Synthesis of H-Lys(Z)-OL via CDI Activation and NaBH₄ Reduction
This protocol is adapted from a general procedure for the reduction of N-protected amino acids.[6]
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Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve H-Lys(Z)-OH (1 equivalent) in anhydrous tetrahydrofuran (THF). To this solution, add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature. Stir the reaction mixture for 10-15 minutes to allow for the formation of the imidazolide intermediate.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of sodium borohydride (5 equivalents) in water. Add the NaBH₄ solution to the activated amino acid mixture in one portion.
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Quenching and Work-up: Stir the reaction mixture for 30 minutes at 0 °C. Quench the reaction by the slow addition of 1N HCl until the pH is acidic. Extract the aqueous solution with ethyl acetate.
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure H-Lys(Z)-OL.
Caption: Workflow for the synthesis of H-Lys(Z)-OL.
Physicochemical Properties of H-Lys(Z)-OL
While specific, experimentally determined data for H-Lys(Z)-OL is scarce, its properties can be reliably estimated based on its structure and comparison to similar compounds. The presence of a primary amine, a primary alcohol, and the bulky, aromatic benzyloxycarbonyl group are the primary determinants of its physical and chemical behavior.
| Property | Estimated Value / Observation | Rationale and Comparative Insights |
| Molecular Formula | C₁₄H₂₂N₂O₃ | Derived from the reduction of H-Lys(Z)-OH (C₁₄H₂₀N₂O₄). |
| Molecular Weight | 266.34 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | N-protected amino alcohols are typically crystalline solids at room temperature.[2] |
| Melting Point | Expected to be lower than H-Lys(Z)-OH (259 °C, dec.) | The reduction of the carboxylic acid to an alcohol disrupts the zwitterionic character and strong intermolecular hydrogen bonding associated with the acid, generally leading to a lower melting point. |
| Solubility | Soluble in methanol, ethanol, and THF. Sparingly soluble in water, with solubility dependent on pH. Insoluble in non-polar solvents like hexane. | The presence of the polar amine and hydroxyl groups allows for solubility in polar protic and aprotic solvents. The long alkyl chain and the aromatic Z-group reduce water solubility compared to unprotected lysinol. Solubility in aqueous solutions will be enhanced at acidic pH due to the protonation of the primary amine. |
| Optical Rotation | Expected to be a non-zero value, specific value requires experimental determination. | As a chiral molecule derived from L-lysine with the stereocenter intact, it will rotate plane-polarized light. |
Spectroscopic Characterization
The identity and purity of synthesized H-Lys(Z)-OL would be confirmed using standard spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show characteristic signals for the benzylic protons of the Z-group (~5.1 ppm), the aromatic protons (7.3-7.4 ppm), and a new set of signals corresponding to the -CH₂OH group (a doublet of doublets or a multiplet around 3.5-3.7 ppm), which replaces the carboxylic acid proton.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show a signal for the new primary alcohol carbon (~65 ppm) and the absence of the carboxylic acid carbonyl carbon signal (which would be >170 ppm in H-Lys(Z)-OH).
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IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band around 3300-3400 cm⁻¹ for the alcohol and N-H stretching bands in the same region. The characteristic C=O stretching of the carbamate in the Z-group would be observed around 1690-1710 cm⁻¹. The carboxylic acid C=O and broad O-H stretches of the precursor would be absent.
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Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 267.35.
Applications in Research and Development
H-Lys(Z)-OL is a valuable intermediate in several areas of chemical and pharmaceutical research:
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Peptidomimetic Synthesis: The primary alcohol can be further modified to introduce non-peptidic linkages, creating peptide analogs with altered pharmacological properties such as increased stability to enzymatic degradation.
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Synthesis of Chiral Ligands: The bifunctional nature of H-Lys(Z)-OL (amine and alcohol) makes it a candidate for the synthesis of chiral ligands for asymmetric catalysis.
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Drug Discovery: The amino alcohol moiety is a common pharmacophore in various biologically active molecules. H-Lys(Z)-OL can serve as a starting material for the synthesis of novel drug candidates.[7]
Conclusion
H-Lys(Z)-OL, or Nε-benzyloxycarbonyl-L-lysinol, represents a versatile chiral building block with significant potential in synthetic chemistry. While not a commonly cataloged compound, its synthesis from the readily available H-Lys(Z)-OH is straightforward using established reduction methodologies. Its physicochemical properties, characterized by the presence of a primary amine, a primary alcohol, and a benzyloxycarbonyl protecting group, make it a valuable intermediate for the construction of more complex molecules. This guide provides the foundational knowledge for researchers and drug development professionals to synthesize, characterize, and effectively utilize H-Lys(Z)-OL in their scientific endeavors.
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